Benzyldiethyl(2-hydroxyethyl)ammonium chloride belongs to the class of quaternary ammonium compounds, which are characterized by a positively charged nitrogen atom bonded to four organic groups. These compounds are widely used in industrial and consumer products due to their surfactant and antimicrobial properties.
The synthesis of benzyldiethyl(2-hydroxyethyl)ammonium chloride typically involves a reaction between benzyl chloride and diethyl(2-hydroxyethyl)amine in the presence of a base. This reaction can be summarized as follows:
This method yields benzyldiethyl(2-hydroxyethyl)ammonium chloride as a white crystalline solid, which can be further characterized for purity and efficacy.
The molecular structure of benzyldiethyl(2-hydroxyethyl)ammonium chloride features:
Benzyldiethyl(2-hydroxyethyl)ammonium chloride can undergo various chemical reactions:
These reactions highlight its versatility in organic synthesis and its potential reactivity in various chemical environments.
The antimicrobial activity of benzyldiethyl(2-hydroxyethyl)ammonium chloride primarily stems from its ability to disrupt microbial cell membranes.
This mechanism underscores its utility as an antiseptic and disinfectant in both laboratory and clinical settings.
Benzyldiethyl(2-hydroxyethyl)ammonium chloride exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in pharmaceuticals, disinfectants, and industrial processes.
Benzyldiethyl(2-hydroxyethyl)ammonium chloride has diverse applications across multiple fields:
The broad spectrum of applications highlights its importance in both scientific research and commercial products.
Benzyldiethyl(2-hydroxyethyl)ammonium chloride is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) conventions as benzyl-diethyl-(2-hydroxyethyl)azanium chloride. This nomenclature precisely defines its molecular architecture:
C₆H₅CH₂–) CH₃CH₂–) HO–CH₂–CH₂–) Cl⁻) maintaining charge neutrality [10]. The structural formula is represented in multiple notation systems:
Table 1: Structural Representations
| Representation System | Notation |
|---|---|
| IUPAC Name | benzyl-diethyl-(2-hydroxyethyl)azanium chloride |
| SMILES | CC[N+](CC)(CCO)CC1=CC=CC=C1.[Cl-] |
| InChIKey | MTIWHYTVKBFFOH-UHFFFAOYSA-M |
These representations confirm the compound's identity: a positively charged quaternary nitrogen center with benzyl, diethyl, and hydroxyethyl substituents, paired with chloride [7] [10]. The 2-hydroxyethyl group introduces a polar hydroxyl moiety, influencing solubility and reactivity.
Benzyldiethyl(2-hydroxyethyl)ammonium chloride is uniquely identified by the Chemical Abstracts Service (CAS) Registry Number 19493-25-5, providing a universal reference for regulatory and scientific documentation [2] [7]. Its molecular composition is defined by the empirical formula C₁₃H₂₂ClNO, corresponding to a molecular mass of 243.77 g/mol [7] [10].
Table 2: Molecular Identity Descriptors
| Descriptor | Value |
|---|---|
| CAS Registry Number | 19493-25-5 |
| Molecular Formula | C₁₃H₂₂ClNO |
| Exact Molecular Mass | 243.77288 g/mol |
| Monoisotopic Mass | 243.1389 Da |
Key structural features include:
Quaternary Ammonium Compounds are classified by structural generations and antimicrobial efficacy. Benzyldiethyl(2-hydroxyethyl)ammonium chloride belongs to the second generation of Quaternary Ammonium Compounds, characterized by an ethyl-benzyl substitution pattern [3]. This classification is defined by three structural attributes:
C₂H₅–) attached to nitrogen, distinguishing it from first-generation methyl-group analogues. –CH₂CH₂OH chain that improves water solubility and modifies surfactant properties [3] [10]. Table 3: Generational Classification of Quaternary Ammonium Compounds
| Generation | Core Structure | Example Compounds |
|---|---|---|
| First | Alkyl dimethyl benzyl ammonium | Benzalkonium chloride |
| Second | Alkyl diethyl benzyl ammonium | Benzyldiethyl(2-hydroxyethyl)ammonium chloride |
| Third | Blend of first and second generation | Mixed benzalkonium/alkyl dimethyl variants |
| Fourth | Dialkyl dimethyl ammonium | Didecyl dimethyl ammonium chloride |
| Fifth | Mixture of fourth and second generation | Didecyl dimethyl + alkyl benzyl ammonium chloride |
Functionally, this compound acts as a cationic surfactant and biocide. The positively charged nitrogen electrostatically targets negatively charged microbial cell membranes, disrupting integrity through lipid bilayer penetration [3] [10]. Its hydroxyethyl group provides secondary functionality:
Unlike later-generation Quaternary Ammonium Compounds, second-generation variants like this compound exhibit intermediate lipid solubility, making them effective against gram-positive bacteria but less potent against gram-negative species and enveloped viruses compared to dual-chain fourth-generation Quaternary Ammonium Compounds [3].
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.:
CAS No.: 593-80-6